An In-depth Technical Guide to sn-Glycero-3-phosphocholine-d9
An In-depth Technical Guide to sn-Glycero-3-phosphocholine-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of sn-Glycero-3-phosphocholine-d9, a deuterated analog of the naturally occurring phospholipid, sn-Glycero-3-phosphocholine (GPC). Its primary application lies in its use as an internal standard for precise quantification of endogenous GPC in various biological matrices using mass spectrometry. This document details its chemical properties, its role in metabolic pathways, and provides in-depth experimental protocols for its application.
Chemical and Physical Properties
sn-Glycero-3-phosphocholine-d9 is a synthetic, isotopically labeled form of GPC where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium. This substitution results in a mass shift of +9 Da compared to the unlabeled compound, allowing for its differentiation and use in isotope dilution mass spectrometry.[1]
Table 1: General Properties of sn-Glycero-3-phosphocholine-d9
| Property | Value |
| Synonyms | L-α-Glycerophosphorylcholine-d9, L-α-GPC-d9, Choline Alfoscerate-d9 |
| CAS Number | 2260669-07-4[2][3] |
| Appearance | Solid[2] |
Table 2: Chemical and Physical Data for sn-Glycero-3-phosphocholine-d9
| Parameter | Value |
| Molecular Formula | C₈H₁₁D₉NO₆P[2] |
| Molecular Weight | 266.28 g/mol |
| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₉) |
| Chemical Purity | ≥96% (CP) |
| Mass Shift | M+9 |
| Solubility | Methanol: Slightly Soluble, Water: Slightly Soluble |
| Storage Conditions | -20°C |
Applications in Research
The primary utility of sn-Glycero-3-phosphocholine-d9 is as an internal standard for the accurate quantification of its unlabeled counterpart, sn-Glycero-3-phosphocholine, in biological samples via mass spectrometry. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis as the isotopically labeled internal standard behaves nearly identically to the analyte during sample preparation and ionization, thus correcting for matrix effects and variations in extraction efficiency and instrument response.
Beyond its role as an internal standard, its unlabeled form, GPC, is a key molecule in neuroscience and cell biology research:
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Neuroscience: GPC is a precursor for the synthesis of acetylcholine, a vital neurotransmitter, and phosphatidylcholine, an essential component of neuronal cell membranes. It has been investigated for its potential neuroprotective effects and cognitive-enhancing properties.
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Cell Membrane Studies: As a fundamental component of cell membranes, GPC is crucial for studying membrane dynamics, structure, and signaling.
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Lipid Metabolism: GPC is a central intermediate in the metabolism of phosphatidylcholine, a major class of phospholipids.
Metabolic Pathways
sn-Glycero-3-phosphocholine is intrinsically linked to choline and phospholipid metabolism. Understanding these pathways is crucial for interpreting quantitative data obtained using its deuterated analog.
Choline Metabolism
Choline is an essential nutrient that is a precursor for the synthesis of the neurotransmitter acetylcholine, the membrane phospholipid phosphatidylcholine, and the methyl donor betaine. GPC is an important intermediate in the catabolism of phosphatidylcholine back to choline.
Phosphatidylcholine Biosynthesis (Kennedy Pathway)
The primary route for de novo synthesis of phosphatidylcholine in mammalian cells is the Kennedy pathway, which utilizes choline as a precursor.
Experimental Protocols
This section provides a detailed methodology for the quantification of sn-Glycero-3-phosphocholine in biological samples using sn-Glycero-3-phosphocholine-d9 as an internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS is the addition of a known quantity of an isotopically labeled standard (e.g., sn-Glycero-3-phosphocholine-d9) to a sample containing the analyte of interest (sn-Glycero-3-phosphocholine). The ratio of the signal intensity of the analyte to the internal standard is measured by a mass spectrometer. Since the analyte and the standard exhibit nearly identical chemical and physical properties during extraction, separation, and ionization, this ratio remains constant regardless of sample loss. The concentration of the endogenous analyte can then be accurately determined by comparing this ratio to a calibration curve.
Sample Preparation
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Chloroform (HPLC grade)
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Methanol (HPLC grade)
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Water (LC-MS grade)
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sn-Glycero-3-phosphocholine-d9 internal standard solution (e.g., 1 mg/mL in methanol)
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Glass centrifuge tubes with PTFE-lined caps
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Nitrogen gas evaporator
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Vortex mixer and centrifuge
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Homogenization: Homogenize tissue samples (e.g., 50 mg) in an appropriate volume of ice-cold saline. For plasma or serum, use a precise volume (e.g., 100 µL).
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Internal Standard Spiking: Add a known amount of sn-Glycero-3-phosphocholine-d9 internal standard solution to the homogenate. The final concentration should be chosen to be within the range of the expected endogenous analyte concentration. A typical starting point is 10-50 µL of a 10 µg/mL working solution.
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Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample volume. For a 100 µL sample, this would be 2 mL of the solvent mixture.
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Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.
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Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for the 2 mL solvent mixture). Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
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Collection: Carefully collect the lower organic phase (containing lipids) and the upper aqueous phase (containing water-soluble metabolites like GPC). Since GPC is highly polar, it will primarily partition into the aqueous phase.
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Drying: Evaporate the collected aqueous phase to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of sn-Glycero-3-phosphocholine
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Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Xbridge HILIC, 150 mm × 4.6 mm, 5 µm).
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Mobile Phase A: Acetonitrile with 10 mM ammonium acetate, pH adjusted to 4.5.
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Mobile Phase B: Water with 10 mM ammonium acetate, pH adjusted to 4.5.
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Xbridge HILIC (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile with 10 mM ammonium acetate (pH 4.5) |
| Mobile Phase B | Water with 10 mM ammonium acetate (pH 4.5) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic with 70% Mobile Phase A and 30% Mobile Phase B |
Table 4: Mass Spectrometry Parameters (ESI Positive Mode)
| Parameter | sn-Glycero-3-phosphocholine | sn-Glycero-3-phosphocholine-d9 |
| Precursor Ion (Q1) m/z | 258.1 | 267.1 |
| Product Ion (Q3) m/z | 184.1 | 193.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 20-30 eV (Optimize for instrument) | 20-30 eV (Optimize for instrument) |
| Ion Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Note: The product ion m/z 184.1 corresponds to the phosphocholine head group fragment. For the d9-labeled standard, this fragment has a mass of m/z 193.1. Collision energy should be optimized for the specific instrument being used to maximize the signal of the product ion.
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Peak Integration: Integrate the peak areas for the selected MRM transitions of both the endogenous sn-Glycero-3-phosphocholine and the sn-Glycero-3-phosphocholine-d9 internal standard.
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Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled sn-Glycero-3-phosphocholine and a constant concentration of the d9-internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
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Concentration Calculation: Determine the concentration of sn-Glycero-3-phosphocholine in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Synthesis of sn-Glycero-3-phosphocholine-d9 (Proposed Route)
A specific, detailed synthesis protocol for sn-Glycero-3-phosphocholine-d9 is not widely published. However, a plausible synthetic route would involve the reaction of a protected glycerol backbone with a deuterated phosphocholine precursor. A likely method would be adapted from the synthesis of related phosphocholine compounds.
A potential starting material is sn-glycero-3-phosphocholine cadmium chloride adduct, which can be reacted with deuterated methyl iodide (CD₃I) under basic conditions. The quaternization of the nitrogen atom with three CD₃ groups would yield the desired product.
Alternatively, a synthesis could start from a protected glycerol, which is first phosphitylated and then oxidized to the phosphate. This is followed by deprotection and reaction with choline-d9 tosylate. The choline-d9 itself can be synthesized from ethanolamine by exhaustive methylation using CD₃I.
Conclusion
sn-Glycero-3-phosphocholine-d9 is an indispensable tool for researchers in the fields of metabolomics, lipidomics, and neuroscience. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of endogenous sn-Glycero-3-phosphocholine. This technical guide provides the foundational knowledge and detailed protocols necessary for its successful implementation in a research setting, enabling a deeper understanding of the roles of choline and its metabolites in health and disease.
References
- 1. Synthetic approach for unsaturated precursors for parahydrogen induced polarization of choline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of lipid-related extracellular metabolites in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
